1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C13H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclobutanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanecarboxylic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid
- 3,5-Bis(trifluoromethyl)phenylisothiocyanate
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid is unique due to the presence of both cyclobutanecarboxylic acid and bis(trifluoromethyl)phenyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
Molecular Formula |
C13H10F6O2 |
---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H10F6O2/c14-12(15,16)8-4-7(5-9(6-8)13(17,18)19)11(10(20)21)2-1-3-11/h4-6H,1-3H2,(H,20,21) |
InChI Key |
LPZLKLOPOZAYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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